molecular formula C10H16O B11960290 2-methyl-3,6-divinyltetrahydro-2H-pyran CAS No. 29539-04-6

2-methyl-3,6-divinyltetrahydro-2H-pyran

Cat. No.: B11960290
CAS No.: 29539-04-6
M. Wt: 152.23 g/mol
InChI Key: MZKLBPGOWLRPRG-UHFFFAOYSA-N
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Description

2-Methyl-3,6-divinyltetrahydro-2H-pyran (CAS: 29539-04-6) is a six-membered oxygen-containing heterocyclic compound with a partially saturated pyran backbone. Its structure features a methyl group at the 2-position and vinyl groups at the 3- and 6-positions (Figure 1). This compound is of interest in synthetic organic chemistry for designing functionalized polymers or intermediates in natural product synthesis.

Properties

CAS No.

29539-04-6

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

3,6-bis(ethenyl)-2-methyloxane

InChI

InChI=1S/C10H16O/c1-4-9-6-7-10(5-2)11-8(9)3/h4-5,8-10H,1-2,6-7H2,3H3

InChI Key

MZKLBPGOWLRPRG-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCC(O1)C=C)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3,6-divinyltetrahydro-2H-pyran can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methyl-3-buten-2-ol with an acid catalyst can lead to the formation of the desired tetrahydropyran ring .

Industrial Production Methods

Industrial production of 2-methyl-3,6-divinyltetrahydro-2H-pyran typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-3,6-divinyltetrahydro-2H-pyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrahydropyrans, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-methyl-3,6-divinyltetrahydro-2H-pyran has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving tetrahydropyran derivatives.

    Industry: Used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 2-methyl-3,6-divinyltetrahydro-2H-pyran involves its interaction with various molecular targets. The vinyl groups can participate in electrophilic and nucleophilic reactions, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the presence of the oxygen atom in the tetrahydropyran ring, which can stabilize reaction intermediates .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-methyl-3,6-divinyltetrahydro-2H-pyran with structurally related compounds, highlighting key differences in substituents, functional groups, and applications:

Compound Name Substituents/Functional Groups Ring Size Key Properties/Applications References
2-Methyl-3,6-divinyltetrahydro-2H-pyran 2-methyl, 3,6-divinyl; ether 6-membered Polymerization precursor, synthetic intermediate
6-Nonyltetrahydro-2H-pyran-2-one 6-nonyl; lactone (cyclic ester) 6-membered Hydrophobic; flavor/fragrance additive
5-Pentyldihydrofuran-2(3H)-one 5-pentyl; lactone 5-membered Lower ring strain; food industry applications
(3E)-6,6-Dimethyl-3-[(2-nitrophenyl)methylidene]tetrahydro-2H-pyran-2-one 6,6-dimethyl, nitrophenyl; lactone 6-membered Chromophore for UV absorption; dye synthesis
3,6-Dihydro-2H-pyran-2-one Dihydro; lactone 6-membered Higher reactivity due to conjugated enone

Reactivity and Stability

  • Vinyl vs. Alkyl Substituents: The vinyl groups in 2-methyl-3,6-divinyltetrahydro-2H-pyran enhance reactivity toward electrophilic addition or radical polymerization compared to alkyl-substituted analogs like 6-nonyltetrahydro-2H-pyran-2-one. The latter’s nonyl chain increases hydrophobicity, making it suitable for nonpolar solvents .
  • Ether vs. Lactone: Unlike lactone-containing pyrans (e.g., 6-nonyltetrahydro-2H-pyran-2-one), the ether functionality in the target compound reduces susceptibility to hydrolysis, improving stability under basic conditions .
  • Aromatic vs. Aliphatic Substituents : Nitrophenyl-substituted pyrans (e.g., ) exhibit strong electron-withdrawing effects, altering electronic properties for applications in photochemistry, whereas aliphatic substituents prioritize steric and solubility effects .

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